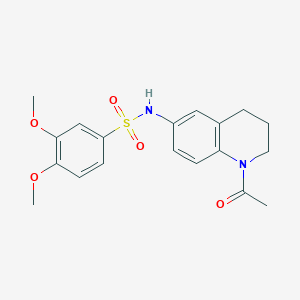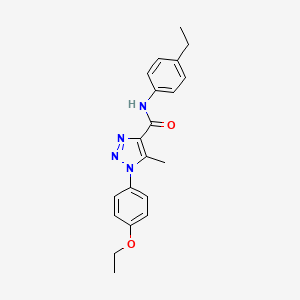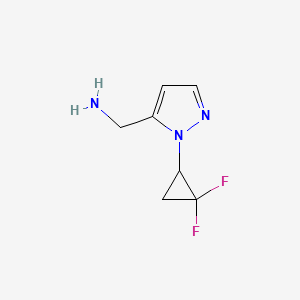![molecular formula C25H21N5O2S B2486412 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207041-43-7](/img/structure/B2486412.png)
1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound known for its unique structure and diverse applications. It features a blend of aromatic and heterocyclic rings, which contribute to its chemical versatility and potential for various chemical reactions. This compound is a product of advanced synthetic chemistry, showcasing the intricate manipulation of molecular architecture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step procedures. It begins with the preparation of intermediate compounds such as 4-(benzyloxy)benzene and 4-(4-methoxyphenyl)-1,3-thiazole. These intermediates undergo coupling reactions, often mediated by catalysts like palladium, under controlled temperatures and pressures. The final step involves the formation of the triazole ring through cyclization, typically in the presence of azide precursors.
Industrial Production Methods: On an industrial scale, the production of this compound demands optimization of reaction conditions to maximize yield and purity. This involves the use of continuous flow reactors, which offer better control over reaction parameters compared to batch processes. Purification steps such as recrystallization and column chromatography are employed to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is capable of undergoing various chemical reactions, including:
Oxidation: : Oxidative cleavage of benzyl groups or methoxy groups can be achieved using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the compound may involve hydrogenation in the presence of catalysts such as palladium on carbon.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. Conditions such as solvent choice, temperature, and reaction time are crucial for the success of these reactions.
Major Products: Major products from these reactions vary based on the functional groups introduced or removed. Oxidation may yield aldehydes or carboxylic acids, reduction may result in fully saturated derivatives, and substitution can lead to a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has garnered interest in multiple research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules and materials.
Biology: : Studied for its potential as a bioactive molecule, exhibiting properties such as antimicrobial, antifungal, and anticancer activities.
Medicine: : Investigated for its therapeutic potential, particularly in drug development for targeting specific biological pathways.
Industry: : Utilized in the manufacture of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their function. These interactions can influence cellular pathways, leading to effects such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
1-[4-(Benzyloxy)phenyl]-1H-1,2,3-triazole: : Lacks the thiazole and methoxyphenyl groups, which can limit its chemical versatility.
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine: : Does not have the benzyloxyphenyl group, affecting its bioactivity and reactivity profile.
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole: : Absence of the benzyloxy and amino groups, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-31-20-11-7-18(8-12-20)22-16-33-25(27-22)23-24(26)30(29-28-23)19-9-13-21(14-10-19)32-15-17-5-3-2-4-6-17/h2-14,16H,15,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVABKVJQBYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B2486331.png)
![2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)



![(2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile](/img/structure/B2486340.png)
![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2486341.png)
![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2486343.png)
![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)
![(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2486346.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)


